5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H20Cl2N4O2S and its molecular weight is 463.38. The purity is usually 95%.
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Biological Activity
The compound 5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887222-81-3) is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H20Cl2N4O2S |
Molecular Weight | 463.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer and inflammatory diseases. The thiazolo[3,2-b][1,2,4]triazole core is known to exhibit various pharmacological effects:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.
- Receptor Interaction : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or other G-protein coupled receptors (GPCRs) which can influence cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:
- Apoptosis Induction : In vitro assays using human cancer cell lines demonstrated that this compound can induce apoptosis as evidenced by increased TUNEL staining and activation of caspases .
Study Type | Cell Line | Result |
---|---|---|
In vitro apoptosis | NCI-H460 | Induced apoptosis |
In vivo efficacy | HCT-116 | Delayed tumor growth |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored:
- Cytokine Modulation : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines in animal models .
Case Studies
- Case Study on Tumor Growth Inhibition : A study involving nude mice bearing human cancer xenografts showed that treatment with a related compound resulted in significant tumor size reduction without notable weight loss in subjects .
- Pharmacokinetics and Bioavailability : Research indicates that analogs of this compound exhibit high oral bioavailability (>90%), suggesting favorable pharmacokinetic properties for therapeutic applications .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2S/c1-12-6-8-26(9-7-12)17(14-5-4-13(22)11-15(14)23)18-20(28)27-21(30-18)24-19(25-27)16-3-2-10-29-16/h2-5,10-12,17,28H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZXFFCAXSBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.